![molecular formula C12H13BrN2OS B2724736 1-[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone CAS No. 851800-34-5](/img/structure/B2724736.png)

1-[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

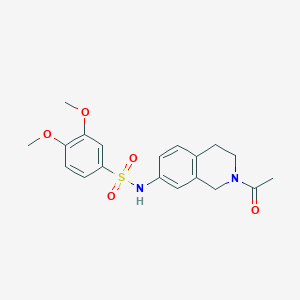

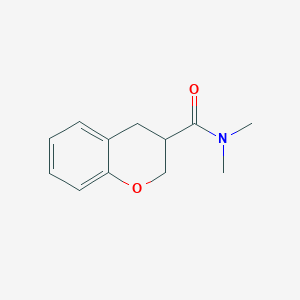

This compound is a complex organic molecule with a molecular weight of 277.13 . It contains a bromophenyl group, a methylsulfanyl group, and an imidazol-1-yl ethanone group .

Synthesis Analysis

The synthesis of similar compounds involves the use of 4-Bromophenyl methyl sulfone . This compound can undergo a coupling reaction with benzene sulfonamide in the presence of copper(I)iodide to form the corresponding N-aryl sulfonamide .Molecular Structure Analysis

The molecular structure of this compound is complex, with a bromophenyl group, a methylsulfanyl group, and an imidazol-1-yl ethanone group . The exact structure would require more specific information or computational chemistry analysis.Aplicaciones Científicas De Investigación

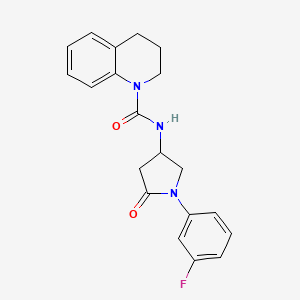

Synthesis and Biological Activities

1-[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone and its derivatives have been the subject of extensive research due to their potent biological activities. These compounds have been synthesized and evaluated for various biological activities, including immunosuppressive, immunostimulating, anti-tuberculosis, and anticancer activities.

Immunosuppressive and Immunostimulating Activities : The synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole derivatives, including compounds related to the query chemical structure, has shown potent immunosuppressive activities against both macrophages and T-lymphocytes. Some derivatives also displayed potent immunostimulating effects towards immune cells. Notably, certain compounds were significant inhibitors of LPS-stimulated NO generation, demonstrating potential as multipotent compounds with promising biological activities (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).

Antituberculosis and Cytotoxicity : A series of 3-heteroarylthioquinoline derivatives was synthesized, including structures similar to the query chemical, showing significant in vitro activity against Mycobacterium tuberculosis. Among these, specific derivatives were most active, indicating potential for antituberculosis applications. These compounds also exhibited no cytotoxic effects against the mouse fibroblast cell line NIH 3T3, highlighting their safety profile (Chitra et al., 2011).

Antibacterial and Antifungal Agents : Compounds derived from 2,4,5-trisubstituted-1H-imidazoles, synthesized from aromatic acetic acids, have been evaluated for antibacterial action using E. coli and S. aureus and antifungal action using C. albicans and C. fumigatus. These studies provide insights into the potential of such compounds as antibacterial and antifungal agents (Sawant, Patil, & Baravkar, 2011).

Inhibitors of HIV-1 Replication : Novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives have been identified as inhibitors of human immunodeficiency virus type-1 (HIV-1) replication. Among these derivatives, specific compounds showed promising activity against HIV-1 replication, suggesting potential as therapeutic agents in HIV-1 infection treatment (Che et al., 2015).

Propiedades

IUPAC Name |

1-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2OS/c1-9(16)15-7-6-14-12(15)17-8-10-2-4-11(13)5-3-10/h2-5H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJNUFQMYDAIGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN=C1SCC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-fluorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2724653.png)

![8-(4-Benzylpiperazin-1-yl)-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/no-structure.png)

![N-[(2-Bromophenyl)methyl]cyclopropanamine;hydrochloride](/img/structure/B2724660.png)

![5-((3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2724661.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-4-morpholinobenzamide](/img/structure/B2724664.png)

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2724667.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-methylbenzamide](/img/structure/B2724671.png)

![(3-(methylthio)phenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2724673.png)

![(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(3-phenylpropyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-4-one](/img/structure/B2724676.png)